molecular formula C22H22O8 B592064 Picropodophyllotoxin-d3 CAS No. 1454782-81-0

Picropodophyllotoxin-d3

Cat. No.: B592064
CAS No.: 1454782-81-0
M. Wt: 417.428
InChI Key: YJGVMLPVUAXIQN-IWIYTUSESA-N
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Description

Picropodophyllotoxin-d3 is a deuterated derivative of picropodophyllotoxin, an epimer of podophyllotoxin. Picropodophyllotoxin is a naturally occurring lignan isolated from the roots of Podophyllum hexandrum. It is known for its significant anticancer properties and has been used in traditional medicine for various therapeutic purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of picropodophyllotoxin-d3 involves the deuteration of picropodophyllotoxin. Deuteration is typically achieved through the use of deuterated reagents or solvents. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure selective deuteration at specific positions .

Industrial Production Methods

Industrial production of this compound can be achieved through biotransformation processes. For instance, Pseudomonas aeruginosa has been used to biotransform podophyllotoxin into picropodophyllotoxin . This method involves the use of specific bacterial strains that can modify the structure of podophyllotoxin, resulting in the production of picropodophyllotoxin and its derivatives.

Chemical Reactions Analysis

Types of Reactions

Picropodophyllotoxin-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Picropodophyllotoxin-d3 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the study of deuterated compounds.

    Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.

    Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

Picropodophyllotoxin-d3 exerts its effects by inhibiting the assembly of microtubules, which are essential for cell division. This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells. The compound targets the insulin-like growth factor-I receptor and activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, leading to the generation of reactive oxygen species and the loss of mitochondrial membrane potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Picropodophyllotoxin-d3 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical studies. Its mechanism of action and ability to induce apoptosis through specific pathways also distinguish it from other similar compounds .

Properties

IUPAC Name

(5R,5aR,8aS,9R)-9-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19+,20-/m0/s1/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGVMLPVUAXIQN-IWIYTUSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)[C@H]2[C@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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